molecular formula C15H22N4O5 B12266495 4-(4,6-Dimethoxypyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine

4-(4,6-Dimethoxypyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B12266495
M. Wt: 338.36 g/mol
InChI Key: UVKNCBOQNFVTSF-UHFFFAOYSA-N
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Description

4-(4,6-Dimethoxypyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine is a synthetic organic compound that features a pyrimidine ring substituted with dimethoxy groups and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dimethoxypyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One possible route could involve the initial formation of the pyrimidine ring followed by the introduction of dimethoxy groups. The morpholine rings can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine rings.

    Reduction: Reduction reactions could target the pyrimidine ring or the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidine or morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or alkylating agents under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,6-Dimethoxypyrimidin-2-yl)-2-(morpholine-4-carbonyl)piperidine
  • 4-(4,6-Dimethoxypyrimidin-2-yl)-2-(morpholine-4-carbonyl)pyrrolidine

Uniqueness

The unique combination of the pyrimidine and morpholine rings, along with the specific substitution pattern, distinguishes 4-(4,6-Dimethoxypyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine from other similar compounds. This uniqueness could confer specific chemical reactivity or biological activity that is not observed in related compounds.

Properties

Molecular Formula

C15H22N4O5

Molecular Weight

338.36 g/mol

IUPAC Name

[4-(4,6-dimethoxypyrimidin-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C15H22N4O5/c1-21-12-9-13(22-2)17-15(16-12)19-5-8-24-11(10-19)14(20)18-3-6-23-7-4-18/h9,11H,3-8,10H2,1-2H3

InChI Key

UVKNCBOQNFVTSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)N2CCOC(C2)C(=O)N3CCOCC3)OC

Origin of Product

United States

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